molecular formula C16H14Cl3NO2 B184736 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide CAS No. 61887-32-9

2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide

Cat. No. B184736
CAS RN: 61887-32-9
M. Wt: 358.6 g/mol
InChI Key: KGVSVXAFKIDMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide, also known as dicamba, is a selective herbicide that has been widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become an important tool for farmers to improve crop yields. Dicamba is known for its ability to control weeds that have become resistant to other herbicides, making it an important tool for sustainable agriculture.

Mechanism Of Action

Dicamba works by disrupting the growth of plants by interfering with the production of auxins, which are hormones that regulate plant growth. Dicamba is a synthetic auxin, which means that it mimics the natural plant hormone. When 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide is applied to a plant, it is absorbed and transported to the growing points of the plant, where it disrupts the normal growth patterns. This leads to the death of the plant.

Biochemical And Physiological Effects

Dicamba has been shown to have a number of biochemical and physiological effects on plants. It has been shown to interfere with the production of proteins and DNA, which are essential for plant growth and development. Dicamba has also been shown to interfere with the normal functioning of plant cell membranes, which can lead to cell death.

Advantages And Limitations For Lab Experiments

Dicamba has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It is also highly selective, which means that it can be used to target specific types of plants without harming other plants. However, 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide can be toxic to some plant species, and care must be taken when using it in laboratory experiments.

Future Directions

There are a number of future directions for research on 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide. One area of research is the development of new formulations of 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide that are more effective and less toxic than current formulations. Another area of research is the investigation of the potential use of 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide in the treatment of cancer and other diseases. Finally, research is needed to better understand the environmental impact of 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide and to develop strategies for minimizing its impact on non-target species.

Synthesis Methods

Dicamba can be synthesized through a variety of methods, including the reaction of 2,4-dichlorophenol with 4-chlorophenol in the presence of a base to form 2-(4-chlorophenoxy)-2,4-dichlorophenol. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to form 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide. Another method involves the reaction of 2,4-dichlorophenol with 4-chlorophenoxyacetic acid in the presence of a base to form 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide.

Scientific Research Applications

Dicamba has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of broadleaf weeds, including those that have become resistant to other herbicides. Dicamba has also been studied for its potential use in the treatment of cancer and other diseases. It has been shown to have anti-tumor activity in vitro and in vivo, and has been investigated as a potential treatment for breast cancer, prostate cancer, and other types of cancer.

properties

CAS RN

61887-32-9

Product Name

2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide

Molecular Formula

C16H14Cl3NO2

Molecular Weight

358.6 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide

InChI

InChI=1S/C16H14Cl3NO2/c1-16(2,22-12-6-3-10(17)4-7-12)15(21)20-14-8-5-11(18)9-13(14)19/h3-9H,1-2H3,(H,20,21)

InChI Key

KGVSVXAFKIDMRY-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.